5-Nitroindole-2-carboxylic acid
Description
5-Nitroindole-2-carboxylic acid (CAS: 16730-20-4) is a nitro-substituted indole derivative with a carboxylic acid group at the 2-position of the indole ring. Its molecular formula is C₉H₆N₂O₄, with a molecular weight of 206.15 g/mol. This compound is widely used in pharmaceutical synthesis, notably as a precursor for Delavirdine mesylate, an antiviral drug . It is commercially available from suppliers like TCI Chemicals and CymitQuimica, with prices ranging from €24–€126 per gram depending on quantity .
Properties
IUPAC Name |
5-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOJSCXLFKDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325861 | |
| Record name | 5-Nitroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16730-20-4 | |
| Record name | 16730-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITROINDOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Methyl 1-Acetylindoline-2-Carboxylate
Indoline-2-carboxylic acid is acetylated to protect the nitrogen atom, forming methyl 1-acetylindoline-2-carboxylate. This intermediate is critical for directing nitration to the 5-position of the aromatic ring.
Nitration Reaction
The acetylated indoline derivative undergoes nitration using a mixture of nitric acid and sulfuric acid. The reaction is typically conducted at 0–5°C to minimize side reactions such as over-nitration or oxidation. The nitro group preferentially substitutes at the 5-position due to the electron-donating effects of the adjacent acetyl group.
Reaction Conditions:
Dehydrogenation to Indole
The nitro-substituted indoline intermediate is dehydrogenated to the corresponding indole derivative using manganese dioxide (MnO₂) in toluene. This step restores the aromaticity of the indole ring while retaining the nitro and carboxylate groups.
Reaction Conditions:
Hydrolysis to Carboxylic Acid
The methyl ester group is hydrolyzed under alkaline conditions to yield this compound. Aqueous sodium hydroxide (2M) is commonly used, followed by acidification with hydrochloric acid to precipitate the product.
Reaction Conditions:
Overall Yield: ~40% (from indoline-2-carboxylic acid).
Direct Nitration of Indole-2-Carboxylic Acid
An alternative approach involves the direct nitration of indole-2-carboxylic acid. While less commonly reported due to challenges in regioselectivity, this method can achieve the desired product under controlled conditions.
Nitration Protocol
Indole-2-carboxylic acid is dissolved in concentrated sulfuric acid, and a nitrating mixture (HNO₃/H₂SO₄) is added dropwise at 0°C. The nitro group preferentially occupies the 5-position due to the electron-withdrawing effect of the carboxylic acid group, which deactivates the 4- and 6-positions.
Reaction Conditions:
Challenges and Optimizations
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Regioselectivity: Competing nitration at the 4- and 6-positions can occur if temperature control is inadequate.
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Side reactions: Oxidation of the indole ring may lead to byproducts such as isoindole derivatives.
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Mitigation strategies: Use of urea to scavenge excess nitric acid improves selectivity.
Fischer Indole Synthesis with Nitro-Substituted Precursors
The Fischer indole synthesis offers a versatile route to nitroindole derivatives by cyclizing nitro-substituted phenylhydrazines with carbonyl compounds.
Synthesis of 5-Nitrophenylhydrazine
5-Nitro-2-aminotoluene is diazotized and reduced to 5-nitrophenylhydrazine, which serves as the precursor for cyclization.
Cyclization with Pyruvic Acid
5-Nitrophenylhydrazine reacts with pyruvic acid in the presence of polyphosphoric acid (PPA) as a catalyst. The reaction proceeds via-sigmatropic rearrangement to form 5-nitroindoline-2-carboxylic acid, which is subsequently dehydrogenated to the indole derivative.
Reaction Conditions:
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Catalyst: Polyphosphoric acid (PPA)
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Temperature: 120°C
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Duration: 4–6 hours
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Yield: ~55–60%
Industrial-Scale Production Considerations
Scalable synthesis of this compound requires optimization of cost, safety, and efficiency. Key strategies include:
Continuous Flow Nitration
Replacing batch reactors with continuous flow systems enhances heat dissipation and reduces the risk of thermal runaway during nitration.
Catalytic Dehydrogenation
Transitioning from stoichiometric MnO₂ to catalytic dehydrogenation (e.g., Pd/C under hydrogen atmosphere) improves atom economy and reduces waste.
Solvent Recycling
Toluene and ethanol solvents are recovered via distillation and reused, lowering production costs.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 5-Nitroindole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified to form esters, such as methyl 5-nitroindole-2-carboxylate.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Reduction: 5-Aminoindole-2-carboxylic acid.
Substitution: Various substituted indole derivatives.
Esterification: Methyl 5-nitroindole-2-carboxylate.
Scientific Research Applications
Medicinal Chemistry
5-Nitroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of several therapeutic agents. Notably, it is used in the preparation of azidothymidine, an antiviral medication effective against HIV. The compound's structure facilitates its transformation into more complex molecules that exhibit biological activity.
Case Study: Azidothymidine Synthesis
- Background : Azidothymidine (AZT) was one of the first drugs approved for HIV treatment.
- Role of this compound : It acts as a precursor in the synthetic pathway, enabling the formation of AZT through various chemical reactions involving nucleophilic substitutions and cyclizations .
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of this compound as an inhibitor for specific enzymes involved in DNA repair mechanisms, particularly human apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a vital role in the base excision repair pathway, and its inhibition can sensitize cancer cells to chemotherapy.
Case Study: APE1 Inhibition
- Research Findings : The compound has been shown to bind effectively to APE1, inhibiting its activity and leading to increased DNA damage in cancer cells. This mechanism suggests that this compound could be utilized to enhance the efficacy of existing antitumor agents .
- IC50 Values : In experimental settings, compounds similar to this compound exhibited IC50 values around 3 μM, indicating potent inhibitory effects on APE1 .
Synthesis of Novel Derivatives
The versatility of this compound allows for the synthesis of various derivatives that can be tailored for specific biological activities. Researchers have explored modifications to enhance potency and selectivity against different molecular targets.
Case Study: Integrase Inhibitors
- Research Overview : Derivatives of indole-2-carboxylic acids have been synthesized and evaluated for their ability to inhibit HIV integrase, an essential enzyme for viral replication.
- Findings : Modifications to the indole structure improved binding affinity and inhibitory activity against integrase, showcasing the potential for developing new antiviral therapies based on this scaffold .
Biochemical Research Applications
Beyond medicinal applications, this compound is utilized in biochemical research as a tool for studying enzyme mechanisms and cellular processes. Its ability to inhibit specific enzymes makes it valuable for elucidating pathways involved in DNA repair and cellular stress responses.
Summary Table: Applications of this compound
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Intermediate for azidothymidine synthesis | Essential for antiviral drug development |
| Enzyme Inhibition | Inhibitor of APE1 | Potent inhibitor with IC50 ~3 μM |
| Novel Derivative Synthesis | Development of integrase inhibitors | Enhanced binding and activity against HIV integrase |
| Biochemical Research | Tool for studying DNA repair pathways | Valuable for understanding cellular stress responses |
Mechanism of Action
The mechanism of action of 5-nitroindole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 integrase by chelating with two magnesium ions (Mg²⁺) within the enzyme’s active site . This interaction disrupts the enzyme’s function, thereby impairing viral replication. The compound’s nitro group and indole ring play crucial roles in binding to the target and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues: Positional Isomers
5-Nitroindole-3-carboxylic Acid (CAS: 21606-04-2)
- Structure : Nitro group at position 5, carboxylic acid at position 3.
- Applications : Less documented in pharmacological contexts compared to the 2-carboxylic acid isomer.
7-Nitroindole-2-carboxylic Acid (CAS: 6960-45-8)
- Structure : Nitro group at position 7, carboxylic acid at position 2.
- Activity: Limited data, but positional differences in the nitro group may disrupt binding to APE1’s remote pocket (Q137-S164), as seen in NMR studies of 5-nitro derivatives .
Indole-2-carboxylic Acid (CAS: 1477-50-5)
- Structure: No nitro substituent.
- Properties : Lower molecular weight (161.15 g/mol) and higher melting point (205–209°C) .
- Role : Serves as a scaffold for synthesizing nitro derivatives but lacks the electron-withdrawing nitro group, which enhances acidity and binding in 5-nitroindole-2-carboxylic acid .
Functional Derivatives: Esters and Salts
Ethyl 5-Nitroindole-2-carboxylate (CAS: 16732-57-3)
- Structure : Ethyl ester of this compound.
- Properties : Molecular weight 234.21 g/mol , melting point 220–225°C , and density 1.393 g/cm³ .
- Applications : Intermediate in organic synthesis; improved solubility in organic solvents compared to the carboxylic acid form .
This compound Sodium Salt
- Properties : Enhanced water solubility due to ionic character, facilitating use in aqueous reaction systems.
- Commercial Availability: Not explicitly listed in evidence but inferred from similar indole carboxylate salts.
Physicochemical Properties
Biological Activity
5-Nitroindole-2-carboxylic acid (5-NICA) is a compound of significant interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of 5-NICA, focusing on its mechanisms of action, efficacy as an inhibitor of specific enzymes, and implications for drug development.
Chemical Structure and Properties
This compound is characterized by its nitro group and carboxylic acid functionality, contributing to its biological activity. The structural formula is represented as follows:
1. Inhibition of AP Endonuclease 1 (APE1)
5-NICA has been studied for its inhibitory effects on APE1, a crucial enzyme involved in DNA repair processes. APE1 processes apurinic/apyrimidinic sites and is essential for maintaining genomic stability. Research indicates that 5-NICA binds to a site distal from the active site of APE1, leading to non-specific inhibition due to potential aggregation effects. The IC50 value for APE1 inhibition has been reported as approximately 3 μM, suggesting moderate potency as an inhibitor .
2. HIV-1 Integrase Inhibition
Another significant aspect of 5-NICA's biological activity is its role as an inhibitor of HIV-1 integrase. Integrase is vital for the viral replication cycle, facilitating the integration of viral DNA into the host genome. Studies have shown that derivatives of indole-2-carboxylic acid, including 5-NICA, can inhibit integrase activity with an IC50 value reported at around 32.37 μM . The mechanism involves chelation with magnesium ions at the active site and π-stacking interactions with viral DNA, making it a promising scaffold for developing novel integrase inhibitors.
Case Studies
Several studies have highlighted the biological efficacy of 5-NICA:
- Study on APE1 Inhibition : A comprehensive analysis using NMR chemical shift perturbation demonstrated that 5-NICA interacts with APE1 but lacks significant inhibition under conditions that disrupt aggregation. This finding emphasizes the need for careful evaluation of compounds in biological assays .
- HIV-1 Integrase Evaluation : A series of derivatives based on indole-2-carboxylic acid were synthesized and evaluated for their integrase inhibitory activity. Among these, modifications leading to enhanced binding interactions were identified, showcasing the potential for further development in antiviral therapies .
Table 1: Biological Activity Summary of this compound
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in inhibition studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
